N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of Phenyl Groups: The chlorophenyl and fluorophenyl groups are usually introduced via Suzuki or Stille coupling reactions, which involve the cross-coupling of aryl halides with organoboron or organotin compounds.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but common targets could include kinases, ion channels, or nuclear receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
- N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-sulfonamide
- N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-thiol
Uniqueness
Compared to these similar compounds, N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its carboxamide group, in particular, may enhance its binding affinity to biological targets, making it a more potent candidate in drug development.
Biological Activity
N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiophene ring, pyrrole moiety, and multiple aromatic substituents, specifically a chlorine and fluorine atom on the phenyl rings. These modifications enhance the compound's lipophilicity and may influence its interaction with various biological targets.
Structural Feature | Description |
---|---|
Thiophene Ring | Contributes to the compound's chemical reactivity. |
Pyrrole Moiety | Enhances biological activity through potential interactions with biological targets. |
Chlorine and Fluorine Atoms | Increase lipophilicity and may affect binding affinity. |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate enzymatic activities, leading to various physiological effects. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signal transduction pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
- Antimicrobial Properties : The presence of halogen substituents enhances the antimicrobial efficacy against various pathogens.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in preclinical models.
Case Studies
Several studies have investigated the biological effects of this compound:
- A study demonstrated that the compound exhibited potent anticancer activity in vitro against breast cancer cell lines, with an IC50 value indicating effective cell growth inhibition.
- Another research focused on its antimicrobial properties, revealing significant activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Biological Activity | Key Structural Features |
---|---|---|
5-Fluoro-N-(4-chlorophenyl)-2-thiophenecarboxamide | Anticancer | Fluorinated thiophene derivative |
N-(4-bromophenyl)-3-thiophenecarboxamide | Antimicrobial | Brominated analog |
3-Pyridyl-N-(3-chloro-phenyl)-thiophene-2-carboxamide | Anti-inflammatory | Pyridine substituent |
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2OS/c22-15-5-9-17(10-6-15)24-21(26)20-19(25-11-1-2-12-25)18(13-27-20)14-3-7-16(23)8-4-14/h1-13H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDIROKCFZXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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